![molecular formula C14H11N3O4 B7879415 [3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7879415.png)
[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid
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Overview
Description
[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an isoxazole ring fused to a pyrimidine ring, with an acetic acid moiety attached. The presence of the 4-methylphenyl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the isoxazole ring, followed by the fusion with a pyrimidine ring
Isoxazole Ring Formation: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Pyrimidine Ring Fusion: The isoxazole ring is then fused with a pyrimidine ring through a condensation reaction involving appropriate precursors.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological molecules suggests possible applications in drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid
- [3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid
- [3-(4-bromophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid
Uniqueness
The uniqueness of [3-(4-methylphenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid lies in its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-2-4-9(5-3-8)12-11-13(21-16-12)15-7-17(14(11)20)6-10(18)19/h2-5,7H,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDFMWYBFEHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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